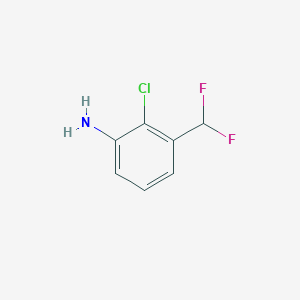

2-Chloro-3-(difluoromethyl)aniline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZZDKKLYHTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Fluoroalkyl Anilines in Advanced Organic Synthesis

Halogenated fluoroalkyl anilines represent a pivotal class of compounds in modern organic synthesis, prized for their role as versatile building blocks. The inclusion of halogen atoms and fluoroalkyl groups on an aniline (B41778) framework imparts unique electronic characteristics and enhanced lipophilicity to the molecule. Fluorine, in particular, can significantly modify the physicochemical and biological properties of a compound, often leading to greater metabolic stability and better binding affinity to biological targets. acs.org These characteristics are highly desirable in the creation of new pharmaceutical and agrochemical products. rsc.orgmt.com

The strategic positioning of these functional groups on the aniline ring enables chemists to fine-tune a molecule's reactivity and properties. The electron-withdrawing nature of both halogens and fluoroalkyl groups influences the nucleophilicity of the amino group and directs the regioselectivity of subsequent chemical reactions. This makes halogenated fluoroalkyl anilines valuable intermediates for introducing fluorine-containing segments into a diverse range of molecular structures. Their utility is further highlighted by their use as precursors in the synthesis of various heterocyclic compounds, which are common in many biologically active molecules.

Contextualizing 2 Chloro 3 Difluoromethyl Aniline Within Functionalized Aromatic Amines

Within the extensive family of functionalized aromatic amines, 2-Chloro-3-(difluoromethyl)aniline emerges as a crucial intermediate. bldpharm.com Its distinct substitution pattern, featuring a chlorine atom at the 2-position and a difluoromethyl group at the 3-position, establishes a specific electronic and steric environment on the aromatic ring. This arrangement is instrumental in its primary application as a precursor in the synthesis of targeted molecules, particularly within the agrochemical industry. The difluoromethyl group (CHF2) acts as a bioisostere for hydroxyl or thiol groups, allowing it to mimic these functionalities in biological systems while providing superior metabolic stability. acs.org

The chlorine atom further modulates the aniline's reactivity, affecting its pKa and its performance in various coupling reactions. This combination of substituents makes this compound a custom-designed building block for constructing active ingredients with precise, desired properties. It frequently serves as a foundational component upon which more intricate molecular architectures are assembled, culminating in final products with targeted biological activity.

| Property | Value |

| CAS Number | 1261499-71-1 bldpharm.comguidechem.com |

| Molecular Formula | C7H6ClF2N guidechem.com |

| Molecular Weight | 177.58 g/mol |

Research Landscape and Emerging Trends for Aniline Derivatives

Classical and Industrial Synthetic Routes to Related Anilines

The synthesis of substituted anilines, the foundational structures for compounds like 2-Chloro-3-(difluoromethyl)aniline, has been a cornerstone of organic chemistry for over a century. These methods are broadly applicable and have been adapted for large-scale industrial production.

Reductive Amination of Nitroaromatic Precursors

A primary and widely used method for preparing anilines is the reduction of nitroaromatic compounds. organic-chemistry.orgacs.org This process, known as reductive amination, is attractive from an industrial and green chemistry perspective as it often utilizes readily available and inexpensive nitro compounds as starting materials. nih.gov The reaction typically involves the reduction of a nitro group to a primary amine. organic-chemistry.org

Various reducing agents can be employed, including metals like iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemistrysteps.com A well-defined iron-based catalyst system has been shown to effectively reduce a broad range of nitroarenes to their corresponding anilines under mild conditions using formic acid as the reducing agent. organic-chemistry.org Another approach involves the use of cobalt-rhodium heterobimetallic nanoparticles, which catalyze the tandem reductive amination of aldehydes with nitroaromatics under mild conditions. organic-chemistry.org

Recent advancements have focused on developing more sustainable and selective methods. For instance, electrocatalytic reduction using a polyoxometalate redox mediator offers a route that operates at room temperature in an aqueous solvent, avoiding the need for high-pressure hydrogen gas and harsh reaction conditions. acs.org

Table 1: Comparison of Reductive Amination Methods for Aniline Synthesis

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, H₂ | High pressure and temperature | High yield, clean reaction | Requires specialized equipment for handling H₂ gas |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl | Acidic conditions | Inexpensive reagents | Can produce significant waste |

| Iron-based Catalyst | Iron catalyst, Formic acid | Mild conditions | High selectivity, broad substrate scope | Catalyst may require specific preparation |

| Electrocatalytic Reduction | Polyoxometalate redox mediator | Room temperature, aqueous solution | Sustainable, high selectivity | May require specialized electrochemical setup |

Halogenation of Precursor Aniline Derivatives

Halogenation is a fundamental electrophilic aromatic substitution reaction used to introduce halogen atoms onto an aniline ring. byjus.com Due to the strong activating nature of the amino (-NH₂) group, aniline is highly reactive towards halogenation. byjus.comlibretexts.org Direct bromination of aniline with bromine water, for example, readily produces 2,4,6-tribromoaniline. byjus.comallen.in

To achieve controlled monohalogenation, the reactivity of the amino group is often attenuated by converting it into an amide through acetylation. chemistrysteps.comlibretexts.org This protecting group strategy allows for more selective halogenation at the ortho and para positions. Following halogenation, the acetyl group can be removed by hydrolysis to yield the desired halogenated aniline. libretexts.org

Alternative methods for regioselective halogenation have also been developed. For instance, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a route to selectively obtain ortho-chloro or para-bromo substituted anilines. nih.gov This method is particularly useful for electron-rich aryl halides where classical electrophilic halogenation can lead to a lack of regioselectivity. nih.gov

Table 2: Regioselectivity in the Halogenation of Aniline Derivatives

| Halogenating Agent | Substrate | Key Feature | Predominant Product(s) |

| Bromine Water | Aniline | Uncontrolled reaction | 2,4,6-Tribromoaniline |

| Bromine/Acetic Acid | Acetanilide | Controlled reaction via protection | para-Bromoacetanilide |

| Thionyl Chloride | N,N-Dialkylaniline N-oxide | Oxidation level manipulation | 2-Chloro-N,N-dialkylaniline |

| Thionyl Bromide | N,N-Dialkylaniline N-oxide | Oxidation level manipulation | 4-Bromo-N,N-dialkylaniline |

Nitration-Reduction Sequences for Substituted Anilines

A common strategy for introducing an amino group to a specific position on an aromatic ring involves a nitration-reduction sequence. chemistrysteps.com This two-step process begins with the nitration of a substituted benzene (B151609) derivative using a mixture of nitric acid and sulfuric acid to introduce a nitro group. youtube.com The resulting nitro compound is then reduced to the corresponding aniline. chemistrysteps.com

The directing effect of the substituents already present on the benzene ring plays a crucial role in determining the position of nitration. For instance, direct nitration of aniline itself is complex and can lead to a mixture of products, including a significant amount of the meta-isomer due to the protonation of the amino group in the acidic medium. byjus.comyoutube.com To circumvent this, the amino group is often protected by acetylation, which directs nitration primarily to the para position. libretexts.orgyoutube.com Subsequent hydrolysis of the amide yields the para-nitroaniline, which can then be reduced to p-phenylenediamine.

Strategies for Incorporating the Difluoromethyl Moiety

The introduction of a difluoromethyl (-CF₂H) group into an aromatic ring is a key step in the synthesis of this compound. This moiety is known to impart unique physicochemical properties to molecules, making its incorporation a significant area of research. nih.gov

Direct Electrophilic/Nucleophilic Difluoromethylation of Aromatic Rings

Direct difluoromethylation of aromatic compounds can be achieved through either electrophilic or nucleophilic pathways.

Electrophilic difluoromethylation involves the use of reagents that act as a source of an electrophilic "CF₂H" species. Recently, a novel electrophilic (phenylsulfonyl)difluoromethylating reagent was developed that allows for the functionalization of various compounds, including aniline derivatives, under mild, transition-metal-free conditions. nih.gov This reagent demonstrated high reactivity towards aniline, yielding a mixture of ortho and para (phenylsulfonyl)difluoromethylated products. nih.gov

Nucleophilic difluoromethylation , on the other hand, typically involves the reaction of an aromatic compound with a nucleophilic difluoromethyl source. nih.gov One approach involves the use of (difluoromethyl)trimethylsilane (B44995) (Me₃SiCF₂H) as a nucleophilic difluoromethylating agent. dntb.gov.ua This method has been successfully applied to the difluoromethylation of activated isoxazoles. dntb.gov.ua Another strategy utilizes difluoromethyl arenes (ArCF₂H) as masked nucleophiles. acs.org By deprotonating the ArCF₂H group with a strong base in the presence of a Lewis acid to stabilize the resulting anion, a nucleophilic ArCF₂⁻ species can be generated and reacted with various electrophiles. acs.org

Transformation of Functional Groups to Difluoromethyl (e.g., from carbaldehydes or esters)

An alternative to direct difluoromethylation is the conversion of existing functional groups on the aromatic ring into a difluoromethyl group.

One common precursor is a carbaldehyde (an aromatic aldehyde). The transformation of an aldehyde to a difluoromethyl group can be achieved through various methods, though it often requires multiple steps. While specific examples for the direct conversion of an aldehyde to a difluoromethyl group in the context of aniline synthesis are not prevalent in the provided search results, analogous transformations are known in organofluorine chemistry.

Another strategy involves the transformation of trifluoromethyl groups . The trifluoromethyl group can be reductively defluorinated to a difluoromethyl group. For instance, a photoredox protocol using an organophotocatalyst has been developed for the reductive defluorination of electron-poor trifluoromethylarenes to their corresponding difluoromethyl derivatives. ccspublishing.org.cn Additionally, α,α,α-trifluorocarbonyl compounds can be converted to di- and monofluorocarbonyl products. ccspublishing.org.cn

The development of methods for the synthesis of difluoromethyl ethers from phenols has also been explored. nih.gov This involves the reaction of a phenol (B47542) with a difluoromethylating agent like difluoromethyltriflate. nih.gov Such a strategy could potentially be adapted, starting from a hydroxy-substituted precursor to the target aniline.

Advanced Catalytic Approaches in Aniline Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. The formation of the aryl-nitrogen bond in this compound is a prime example where palladium and copper catalysts have demonstrated significant utility.

Palladium-Catalyzed Coupling Reactions in Aryl Amine Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds. mdpi.com These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of a 1,2-dihalo-3-(difluoromethyl)benzene derivative with an ammonia (B1221849) equivalent.

The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. researchgate.net Bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. While specific examples for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principles of Buchwald-Hartwig amination are widely applicable. acs.org

Recent advancements have focused on developing more active and stable catalyst systems, as well as expanding the substrate scope to include less reactive aryl chlorides. mdpi.comacs.org The use of ammonium (B1175870) salts as a solid, air-stable source of ammonia has also been explored to improve safety and handling compared to using gaseous ammonia. acs.org

Table 1: Illustrative Palladium-Catalyzed Amination Conditions

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

This table represents typical conditions for Buchwald-Hartwig amination and is not specific to the synthesis of this compound.

Copper-Catalyzed Processes for C-N Bond Formation

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, represents an older but still valuable method for synthesizing aryl amines. researchgate.net These reactions typically require harsher conditions than their palladium-catalyzed counterparts, often involving high temperatures. However, the lower cost of copper makes it an attractive alternative.

The synthesis of anilines using copper catalysis often employs aqueous ammonia as the nitrogen source. nih.gov The reaction can be performed with or without a ligand, although the use of ligands can often improve reaction efficiency and lower the required temperature. researchgate.net While aryl iodides and bromides are the most common substrates, the use of more challenging aryl chlorides is an area of active research. researchgate.net

Innovations in this area include the development of more efficient copper catalyst systems and the use of milder reaction conditions. For instance, copper-incorporated chitosan (B1678972) beads have been shown to be effective heterogeneous catalysts for the amination of aryl halides. researchgate.net

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. This includes the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of efficient and recyclable catalysts.

Solvent-Free and Environmentally Benign Reaction Conditions

Efforts to develop more sustainable synthetic methods have led to the exploration of solvent-free reactions or the use of greener solvents. For example, some transformations can be carried out using water as the reaction medium, which offers significant environmental benefits over traditional organic solvents. nih.gov

Catalyst Efficiency and Recyclability Studies

A key aspect of green chemistry is the development of highly efficient and recyclable catalysts to minimize waste and reduce costs. deepdyve.com In the context of palladium-catalyzed reactions, significant research has been directed towards creating catalyst systems that can be recovered and reused multiple times without a significant loss of activity. mdpi.com

One strategy involves the use of palladium complexes that can be precipitated from the reaction mixture and recovered for subsequent runs. mdpi.com Additionally, the recovery of palladium from spent catalysts, a process often termed 'urban mining', is gaining importance as a sustainable source of this precious metal. mdpi.com Research has focused on developing milder and more environmentally friendly methods for palladium recovery, moving away from harsh and polluting traditional techniques. mdpi.commdpi.com

Electrophilic Aromatic Substitution (EAS) at the Aniline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The rate and regioselectivity (the position of substitution) are dictated by the electronic properties of the substituents already present on the ring.

The substituents on this compound exert competing influences. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the chloro and difluoromethyl groups are deactivating, slowing the reaction rate compared to benzene. website-files.com

Table 1: Influence of Substituents in this compound on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ | C1 | Electron-Withdrawing | Strongly Electron-Donating | Activating | ortho, para |

| -Cl | C2 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating | ortho, para |

| -CHF₂ | C3 | Strongly Electron-Withdrawing | None | Deactivating | meta |

Regioselectivity and Kinetics of Nitration

Specific kinetic data for the nitration of this compound is not prominently available in published literature. However, the regiochemical outcome can be predicted by analyzing the directing effects of the existing substituents.

The amino group is the most powerful activating group and directs substitution to the positions ortho and para to it (C2, C4, C6).

The C2 position is already occupied by the chloro group.

The C6 position is sterically hindered by the adjacent chloro group.

The C4 position is therefore the most likely site for electrophilic attack.

The chloro group is a deactivating but ortho, para-director. quora.com The difluoromethyl group is strongly deactivating and a meta-director. The powerful activating and directing effect of the amino group is expected to dominate. Therefore, nitration of this compound is predicted to yield primarily 2-Chloro-3-(difluoromethyl)-4-nitroaniline and 2-Chloro-3-(difluoromethyl)-6-nitroaniline , with the former being the major product due to reduced steric hindrance.

As with nitration, specific studies on the halogenation (e.g., bromination, chlorination) and sulfonation of this compound are not readily found. The principles governing regioselectivity, however, remain the same.

Halogenation: Aromatic amines are highly susceptible to halogenation. orgsyn.org The reaction is expected to be rapid and, without careful control of conditions, may lead to polysubstitution. The primary monosubstitution products are predicted to be 4-halo-2-chloro-3-(difluoromethyl)aniline and 6-halo-2-chloro-3-(difluoromethyl)aniline .

Sulfonation: Sulfonation is a reversible reaction that is also subject to steric hindrance. The major product upon treatment with sulfuric acid would likely be 4-amino-3-chloro-2-(difluoromethyl)benzenesulfonic acid . Under harsh conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivating, meta-directing group, potentially complicating the reaction outcome. rsc.org

Chloro Group (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring by pulling electron density away. However, it also has lone pairs of electrons that can be donated into the ring through resonance (+R effect). quora.com This resonance donation is weaker than the inductive withdrawal, resulting in net deactivation. The resonance effect, however, directs the electrophile to the ortho and para positions.

Difluoromethyl Group (-CHF₂): The -CHF₂ group is a potent deactivating group due to the strong inductive electron withdrawal of the two fluorine atoms. website-files.comlibretexts.org Unlike a halogen, it has no lone pairs to participate in resonance donation. Consequently, it deactivates all positions on the ring and acts as a meta-director.

The final regioselectivity is a result of the competition between these directing effects, with the strongly activating amino group's ortho, para-directing influence being the deciding factor.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism.

For an SNAr reaction to occur, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the -Cl at C2). libretexts.org

In this compound, the difluoromethyl group at the C3 position is meta to the chloro leaving group. While the -CHF₂ group is strongly electron-withdrawing, its deactivating effect is less effective for SNAr from the meta position. However, the cumulative electron-withdrawing nature of both the -CHF₂ and the -Cl itself renders the ring electron-deficient enough that SNAr might be possible under forcing conditions (e.g., high temperature, strong nucleophile). nih.gov Fluoroarenes bearing electron-deficient substituents are known to be effective in these transformations. researchgate.netacs.org

While specific mechanistic studies on this compound are unavailable, the generally accepted mechanism for SNAr reactions provides a predictive framework.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (chlorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the ring and is further stabilized by the inductive effects of the electron-withdrawing chloro and difluoromethyl groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, resulting in the final substituted product.

In reactions involving aniline derivatives, proton transfer can be a significant side reaction, particularly the deprotonation of the amino group by a basic nucleophile. The reactivity order in SNAr reactions can be complex and dependent on reaction conditions, such as the presence of acid, which can protonate the ring and alter reactivity. researchgate.net Some SNAr reactions may also proceed through a concerted pathway where the nucleophilic attack and departure of the leaving group occur simultaneously, avoiding a distinct Meisenheimer intermediate. researchgate.net

Oxidation and Reduction Chemistry

The reactivity of this compound is significantly influenced by the interplay of its three distinct functional groups: the primary aromatic amine, the chloro substituent, and the difluoromethyl group. These groups modulate the electron density of the aromatic ring and provide specific sites for chemical transformations.

Oxidative Transformations of the Amine Functionality

The primary amine group of anilines is susceptible to oxidation, and the specific outcome of such reactions is highly dependent on the oxidant and reaction conditions. For substituted anilines, the ease of oxidation is correlated with the energy of the highest occupied molecular orbital (HOMO). umn.edu Electron-donating groups generally increase the HOMO energy, making the aniline more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. In this compound, both the chloro and difluoromethyl groups are electron-withdrawing, which is expected to decrease the electron density on the aromatic ring and the nitrogen atom, thus making the amine functionality less prone to oxidation compared to aniline itself.

A common oxidative reaction for anilines is oxidative coupling. For instance, anilines can undergo oxidative coupling with N,N-dialkyl-N'-acyl-p-phenylenediamines in the presence of an oxidant like sodium periodate (B1199274) (NaIO4) in aqueous buffer. acs.orgnih.gov This reaction proceeds via the formation of a reactive intermediate that couples with the aniline. acs.org While this specific reaction has not been reported for this compound, it is a plausible transformation. The presence of the electron-withdrawing groups would likely necessitate harsher oxidation conditions.

Furthermore, the oxidation of anilines can lead to the formation of various products, including nitroso, nitro, and azoxy compounds, or polymerization to form polyaniline-like structures. The specific product distribution is sensitive to the oxidant, solvent, and temperature. For 4-chloroaniline (B138754), microbial oxidation has been observed, indicating that biological systems can also facilitate the oxidation of chloroanilines. nih.gov

Reductive Modifications of the Aromatic Core

The aromatic core of this compound possesses a reducible chloro substituent. The reduction of chloroarenes to the corresponding arenes is a common transformation, often achieved through catalytic hydrogenation. However, the chemoselective reduction of a chloro group in the presence of other reducible functionalities, such as a nitro group in chloronitroarenes, can be challenging. mdpi.com In the case of this compound, the primary challenge would be the selective reduction of the C-Cl bond without affecting the difluoromethyl group or the amine functionality.

The catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline has been studied, highlighting the difficulty in preventing dechlorination. mdpi.com Metal-free catalysts, such as N/S co-doped carbon, have shown high chemoselectivity for the reduction of the nitro group while preserving the chloro substituent. mdpi.com For the reduction of the chloro group in this compound, similar catalytic systems could potentially be employed, likely under conditions that favor hydrogenolysis of the C-Cl bond.

Additionally, chloroanilines are known environmental contaminants, and their removal from water has been investigated using methods like adsorption. ugm.ac.idbiochartoday.com While not a synthetic reduction in the traditional sense, these studies demonstrate the interaction of the chloroaniline structure with various materials, which can be relevant for understanding its chemical behavior.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling and Related Biaryl Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. Aryl chlorides are often less reactive and require more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, to achieve efficient coupling. acs.orgnih.govnih.gov

For this compound, the chloro substituent can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. The electron-withdrawing nature of the difluoromethyl group and the ortho-amino group can influence the reactivity of the C-Cl bond. Nickel-based catalysts, such as NiCl2(PCy3)2, have also been shown to be effective for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates, which are derivatives of phenols and could be conceptually related to anilines. nih.gov

A general procedure for the Suzuki-Miyaura reaction of a bromo-fluorobenzene compound involves reacting it with a boric acid in the presence of a palladium catalyst like Pd2(dba)3 with a phosphine ligand such as tBu3PHBF4 and a base like K2CO3 in a THF/water solvent system. acs.org A similar protocol could likely be adapted for this compound, potentially requiring more forcing conditions or a more active catalyst due to the lower reactivity of the aryl chloride.

Interactive Table: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Parameter | Typical Condition |

| Aryl Halide | Aryl-Cl, Aryl-Br, Aryl-I |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Catalyst | Palladium or Nickel complex |

| Ligand | Phosphines (e.g., PPh3, PCy3), NHCs |

| Base | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Toluene, Dioxane, THF/Water |

| Temperature | Room temperature to reflux |

C-F Bond Activation and Functionalization in Aromatic Systems

The difluoromethyl group (-CHF2) is generally considered to be relatively inert. However, the activation and functionalization of C-F bonds is a growing area of research, driven by the desire to modify fluorinated molecules in novel ways. nih.govbaranlab.org Much of the research has focused on the more electron-withdrawing trifluoromethyl (-CF3) group. nih.gov

The selective activation of a single C-F bond in a CF3 group has been achieved, often using transition metals or strong Lewis acids. nih.gov It is plausible that similar strategies could be applied to the CHF2 group of this compound, although the lower number of fluorine atoms might alter its reactivity. The presence of the ortho-amino and chloro groups would also play a significant role in any potential C-F bond activation, possibly through directing effects or by influencing the electronic properties of the aromatic ring.

Condensation and Heterocyclic Annulation Reactions

The amine functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through condensation and annulation reactions.

One of the most common applications of anilines in heterocyclic synthesis is the construction of quinoline (B57606) derivatives. The Friedländer annulation, for example, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this compound itself is not a 2-aminoaryl ketone, it can be a building block in other quinoline syntheses. For instance, multicomponent reactions involving anilines, aldehydes, and alkynes are known to produce quinolines. ufms.br A proposed mechanism for a three-component synthesis of quinoline derivatives involves the initial formation of a Schiff base from the aniline and aldehyde, followed by a Diels-Alder type reaction with the alkyne and subsequent oxidation. ufms.br

The synthesis of 2-chloro-3-formylquinolines can be achieved through the Vilsmeier-Haack reaction of the corresponding acetanilides. researchgate.net This suggests that N-acylated this compound could be a substrate for similar cyclization reactions to form functionalized quinolines.

Furthermore, anilines can participate in condensation reactions with various electrophiles to form a wide range of heterocyclic systems. For example, 2-amino-N-heterocycles can condense with 3-chloro-5-phenyl-1,2-dithiolylium chloride at the amino group. rsc.org Similarly, this compound could react with suitable electrophiles to generate novel heterocyclic structures. The synthesis of thieno[2,3-b]pyridin-6-ones has been achieved through a three-component condensation of 2-aminothiophenes, aldehydes, and Meldrum's acid, highlighting the utility of amino-functionalized aromatics in building complex heterocyclic frameworks. researchgate.net

Formation of Schiff Bases and Imines

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases) is a fundamental transformation in organic chemistry. masterorganicchemistry.comyoutube.com this compound, possessing a primary amino group, readily undergoes this condensation reaction.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. youtube.com This is typically followed by a proton transfer and the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.comyoutube.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine product. youtube.com

While specific studies detailing the synthesis of Schiff bases directly from this compound are not prevalent in the reviewed literature, the reactivity can be inferred from similar fluorinated and chlorinated anilines. For instance, anilines containing trifluoromethyl groups are known to condense with aldehydes to form Schiff bases. acs.org A new Schiff base, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, was synthesized by refluxing 3-(trifluoromethyl)aniline (B124266) with 3-ethoxysalicylaldehyde (B1293910) in an ethanol (B145695) environment, yielding a brownish-yellow product. acs.org Similarly, fluorinated anilines like 4-fluoroaniline (B128567) have been condensed with terephthalaldehyde (B141574) to prepare new Schiff base ligands. researchgate.net

The presence of the electron-withdrawing chloro and difluoromethyl groups in this compound reduces the nucleophilicity of the amino group, which may necessitate slightly harsher reaction conditions (e.g., prolonged reaction times or stronger acid catalysis) compared to unsubstituted aniline. However, the fundamental reaction to form an imine remains a key aspect of its chemical profile. These reactions are crucial for creating intermediates that can be used in the synthesis of more complex molecules and materials. mdpi.cominternationaljournalcorner.com

Table 1: Representative Schiff Base/Imine Formation with Substituted Anilines

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | 3-Ethoxysalicylaldehyde | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | Ethanol, Reflux, 2-3 h | acs.org |

| 4-Fluoroaniline | Terephthalaldehyde | N-(4-fluorophenyl)-1-(4-(((4-fluorophenyl)imino)methyl)phenyl)methanimine | Not specified | researchgate.net |

| 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride | 2-Carboxybenzaldehyde | 2-((4-chloro-2-(2,2,2-trifluoroacetyl)phenylimino)methyl)benzoic acid | Ethanol, Reflux, 4 h | internationaljournalcorner.com |

Cyclization Reactions to Form Fused Ring Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic ring systems, which are core structures in many pharmaceuticals and agrochemicals. These reactions typically involve the formation of new rings fused to the aniline's benzene ring, often utilizing both the amino group and a C-H bond of the aromatic ring.

One of the most significant applications is in the synthesis of quinolines . Quinolines are bicyclic heteroaromatic compounds that can be synthesized through various methods, including the Friedländer, Skraup, and Doebner-von Miller reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. researchgate.net For example, fluorinated quinoline analogs have been synthesized from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266) using polyphosphoric acid as both a solvent and an acidic catalyst. nih.gov A similar strategy could be employed with this compound to produce the corresponding substituted quinoline. The synthesis of 2-Chloro-3-(difluoromethyl)quinoline has been reported, strongly suggesting a cyclization pathway originating from a precursor related to this compound. guidechem.com The Vilsmeier-Haack reaction is another route, where substituted acetanilides are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloro-3-formylquinolines, which are versatile intermediates for further elaboration. allresearchjournal.comresearchgate.net

Beyond quinolines, this compound can be a substrate for more complex, often transition-metal-catalyzed, cyclization reactions to form a variety of fused systems. Palladium-catalyzed reactions are particularly powerful in this regard. For instance, the intramolecular cyclization of N-aryl-2,2′-biindoles can be achieved through a base-mediated process. acs.org A highly relevant study demonstrated that 2-chloro-N-(2-vinyl)aniline derivatives can undergo palladium-catalyzed intramolecular cyclization to selectively form different fused heterocycles, including carbazoles , dibenzazepines , and acridines , depending on the specific ligand used. nih.gov This highlights the potential of the chloro-substituted position of this compound to participate in C-C or C-N bond-forming cross-coupling reactions that lead to fused polycyclic structures.

Intramolecular cyclization can also lead to other fused heterocycles. For example, substituted anilines can be precursors to thiadiazine 1-oxides , which are benzene-fused sulfoximine (B86345) moieties. nih.govacs.org This typically involves the cyclization of a 2-thio-substituted aniline derivative. nih.gov Iridium-catalyzed intramolecular asymmetric allylic substitution reactions have been used to convert aniline derivatives into tetrahydroisoquinolines , where the aniline acts as a C-nucleophile in a Friedel-Crafts-type reaction. nih.gov

Table 2: Examples of Cyclization Reactions to Form Fused Ring Systems from Aniline Derivatives

| Aniline Derivative | Reagents/Catalyst | Fused Ring System Formed | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Fluoroaniline | Ethyl 2-methylacetoacetate, Polyphosphoric acid | 8-Fluoro-2,3-dimethylquinolin-4-ol | Condensation/Cyclization | nih.gov |

| Substituted Acetanilide | POCl₃, DMF | 2-Chloro-3-formylquinoline | Vilsmeier-Haack Cyclization | researchgate.net |

| 2-Chloro-N-(2-vinyl)aniline | Pd(OAc)₂, Ligand, Cu(OAc)₂ | Carbazoles, Dibenzazepines, or Acridines | Pd-Catalyzed Intramolecular Cyclization | nih.gov |

| 2-N-Cyano-sulfonimidoyl amides | H₂SO₄ | Thiadiazine 1-oxides | Acid-catalyzed Hydrolysis and Intramolecular Cyclocondensation | acs.org |

Applications of 2 Chloro 3 Difluoromethyl Aniline As a Synthetic Building Block

Key Intermediate in Organic Synthesis

The strategic placement of the chloro, difluoromethyl, and amino substituents on the aniline (B41778) ring allows for a wide range of chemical transformations, making 2-chloro-3-(difluoromethyl)aniline a key building block in organic synthesis.

Precursor for Substituted Anilines and Derivatives

This compound serves as a foundational molecule for the creation of more complex substituted anilines. The amino group can be readily modified through various reactions, such as acylation and alkylation, to introduce new functional groups. For instance, it can be a precursor in the synthesis of other aniline derivatives, which are themselves important intermediates in various chemical industries. google.com The presence of the chlorine and difluoromethyl groups influences the reactivity and regioselectivity of these transformations, allowing for the targeted synthesis of specific isomers.

Foundation for Complex Heterocyclic Architectures

The chemical structure of this compound is well-suited for the construction of heterocyclic compounds, which are integral to many biologically active molecules. The amino group can participate in cyclization reactions to form nitrogen-containing rings. For example, it can be used in the synthesis of quinolines and other fused heterocyclic systems. The reactivity of the chloro and difluoromethyl groups can be further exploited to build and functionalize these complex architectures. journalofchemistry.orgresearchgate.net The synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, often involves fluorinated precursors. nih.govacs.org

Advanced Materials and Specialty Chemicals Development

The unique electronic properties imparted by the fluorine and chlorine atoms make this compound a valuable component in the development of advanced materials and specialty chemicals with tailored functionalities.

Role in Active Pharmaceutical Ingredient (API) Synthesis Research

Fluorine-containing compounds are of significant interest in the pharmaceutical industry due to their potential to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govmdpi.com this compound is explored as a building block in the synthesis of novel APIs. journalofchemistry.orgbldpharm.com The difluoromethyl group, in particular, can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of a molecule. nih.gov Its derivatives are investigated for their potential in developing new therapeutic agents. journalofchemistry.orgnih.gov The synthesis of fluorinated heterocyclic compounds for pharmacological screening often utilizes fluorinated anilines as starting materials. journalofchemistry.org

Application in Agrochemical Development (e.g., herbicides, pesticides)

In the agrochemical sector, the incorporation of fluorine atoms into molecules can lead to enhanced biological activity and controlled environmental persistence. researchgate.net this compound and related fluorinated anilines are used as intermediates in the synthesis of new herbicides and pesticides. researchgate.netacs.org The specific substitution pattern of this aniline derivative can contribute to the efficacy and selectivity of the resulting agrochemical. Research in this area focuses on developing more effective and environmentally benign crop protection agents. researchgate.netacs.orgwipo.intgoogle.com

Exploration in Non-Linear Optical (NLO) Materials Development

The development of materials with non-linear optical (NLO) properties is crucial for applications in optoelectronics and photonics. The presence of electron-withdrawing groups, such as the difluoromethyl and chloro groups, on an aromatic ring can enhance the second and third-order optical nonlinearities of a molecule. dtic.mil While direct research on this compound for NLO applications is not extensively documented, related fluorinated and chlorinated aromatic compounds are investigated for their potential in creating new NLO materials. journalofchemistry.orgdtic.mil The synthesis of donor-acceptor substituted molecules, a common strategy for enhancing NLO properties, can potentially utilize aniline derivatives like this compound. dtic.mil

Intermediate in Dye and Pigment Synthesis

The structural characteristics of this compound make it a suitable precursor for the synthesis of azo dyes and pigments. The presence of the primary amino group allows for diazotization, a fundamental reaction in the formation of the azo chromophore (-N=N-), which is responsible for the color of these compounds.

The general process for creating azo dyes involves a two-step reaction. unb.ca First, the aromatic amine, in this case, this compound, is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. unb.ca This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline derivative, to yield the final azo dye. unb.ca The specific color of the resulting dye is determined by the chemical nature of both the diazo component (derived from this compound) and the coupling component. unb.ca

While the reactivity of the amino group on this compound is well-suited for diazotization and subsequent coupling reactions, specific examples of dyes and pigments synthesized directly from this compound are not extensively detailed in the reviewed literature. However, the synthesis of azo dyes from structurally similar anilines, such as 2-chloroaniline (B154045), has been documented. researchgate.net For instance, the coupling of diazotized 2-chloroaniline with phenol produces 4-((2-chlorophenyl)diazenyl)phenol, an azo dye. researchgate.net This established synthetic route for related anilines strongly supports the potential of this compound to serve as a key intermediate in the creation of a diverse range of azo dyes and pigments with potentially unique color and performance properties attributable to the difluoromethyl substituent. The synthesis of disperse azo dyes, which are used for coloring synthetic fibers, often employs various substituted anilines as starting materials. ijirset.com

The general synthetic pathway for a hypothetical azo dye derived from this compound is outlined below:

Table 1: Hypothetical Synthesis of an Azo Dye from this compound

| Step | Reaction | Reactants | Product |

| 1 | Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 2-Chloro-3-(difluoromethyl)benzenediazonium chloride |

| 2 | Azo Coupling | 2-Chloro-3-(difluoromethyl)benzenediazonium chloride, Coupling Component (e.g., Phenol) | Azo Dye |

Design of Specific Chemical Probes and Inhibitors

The incorporation of fluorine-containing groups, such as the difluoromethyl moiety present in this compound, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. This makes this compound an attractive starting material for the synthesis of specific chemical probes and enzyme inhibitors.

Research into novel proteasome inhibitors has identified chloro(trifluoromethyl)aziridines as a promising class of compounds. The synthesis of these complex molecules can utilize various substituted anilines as precursors. While the direct use of this compound was not specified, the general synthetic scheme allows for its incorporation. The development of these inhibitors is significant as the ubiquitin-proteasome pathway is a key target in cancer therapy.

A study on a new class of proteasome inhibitors bearing an aziridine (B145994) ring highlighted the potential of these compounds. Although the specific aniline derivatives used to generate the evaluated chloro(trifluoromethyl)aziridines were not detailed, the general synthesis provides a framework where this compound could be a viable starting material. The resulting inhibitors demonstrated anti-proliferative activity in leukemia cell lines, indicating their potential as therapeutic agents.

The difluoromethyl group is recognized for its ability to act as a bioisostere of a hydroxyl group or a thiol, which can lead to improved biological activity and pharmacokinetic properties. The synthesis of various bioactive molecules, including those with a quinoxalin-2-one core, has been shown to benefit from the incorporation of a difluoromethyl group. nih.gov

The following table outlines the potential use of this compound in the synthesis of a hypothetical chemical probe or inhibitor, based on established synthetic methodologies for related compounds.

Table 2: Potential Application of this compound in Inhibitor Synthesis

| Compound Class | Synthetic Precursor | Target | Potential Application |

| Chloro(trifluoromethyl)aziridines | This compound | Proteasome | Anticancer Agents |

| Difluoromethyl-substituted quinoxalin-2-ones | This compound | Various enzymes | Drug Discovery |

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Similarly, specific experimental FT-Raman data for 2-Chloro-3-(difluoromethyl)aniline could not be located in the reviewed research. FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for observing the vibrations of the carbon skeleton and other symmetric molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering precise information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Publicly accessible research articles containing detailed experimental ¹H NMR data, such as chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, were not found. A theoretical ¹H NMR spectrum would feature signals corresponding to the amine (NH₂) protons and the aromatic protons on the benzene (B151609) ring. The coupling of these protons with each other and with the fluorine atoms of the difluoromethyl group would provide valuable structural information.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies

No specific experimental ¹³C NMR data for this compound have been reported in the available literature. A ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbon of the difluoromethyl group, which would exhibit coupling with the attached fluorine atoms (¹J-CF).

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Analysis

Experimental ¹⁹F NMR spectroscopic data for this compound are not available in the public domain. ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For the difluoromethyl group, the spectrum would be expected to show a signal whose chemical shift and coupling to the geminal proton (²J-HF) would be characteristic of the -CHF₂ group in this particular aromatic environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, with a molecular formula of C7H6ClF2N, the exact molecular weight is 177.58 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of the bond between the α- and β-carbons relative to the nitrogen atom, resulting in a stable iminium cation. jove.com Aromatic amines, like this compound, tend to show a more intense molecular ion peak compared to their aliphatic counterparts due to the stability of the aromatic ring. jove.com

The fragmentation of this compound is expected to be influenced by the presence of the chloro, difluoromethyl, and amino groups on the aniline (B41778) ring. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.com

While the specific experimental mass spectrum for this compound is not widely published, a predicted fragmentation pattern can be inferred from the behavior of related compounds. For instance, the mass spectrum of m-chloroaniline shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and other moieties. nist.gov Similarly, compounds containing a trifluoromethyl group often exhibit fragmentation through the loss of a difluorocarbene radical (:CF2). fluorine1.ru Therefore, the mass spectrum of this compound would likely display a molecular ion peak at m/z 177/179 (due to the isotopic abundance of 35Cl and 37Cl) and fragment ions resulting from the loss of Cl, CHF2, and potentially cleavage of the aromatic ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Observation |

|---|---|

| Molecular Formula | C7H6ClF2N |

| Molecular Weight | 177.58 g/mol |

| Molecular Ion (M+) | Expected at m/z 177 and 179 (isotopic pattern for Cl) |

| Key Fragmentations | Loss of Cl, Loss of CHF2, α-cleavage |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases. However, the molecular geometry can be predicted based on the structures of related substituted anilines. For example, the crystal structure of 4-chloroaniline (B138754) has been determined, revealing details about the geometry of the chloro-substituted aniline ring. researchgate.net Similarly, crystal structures of other halogen-substituted Schiff base ligands derived from anilines show a planar geometry for the aniline ring. acs.org

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Feature | Rationale/Comparison |

|---|---|---|

| Aromatic Ring | Planar | Characteristic of benzene derivatives. |

| N-H Bond Lengths | ~1.0 Å | Typical for an amino group. |

| C-N Bond Length | ~1.40 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| C-Cl Bond Length | ~1.74 Å | Typical for an aryl chloride. |

| C-C Bond Lengths (ring) | ~1.39 Å | Aromatic C-C bond order of ~1.5. |

| Intermolecular Interactions | N-H···Cl or N-H···F hydrogen bonding | Presence of hydrogen bond donor (-NH2) and acceptors (Cl, F). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring's electronic system. spcmc.ac.inlibretexts.org

The UV spectrum of benzene exhibits characteristic absorption bands, which are influenced by the presence of substituents on the ring. spcmc.ac.in The amino group (-NH2) is an auxochrome, an electron-donating group that, through its lone pair of electrons, interacts with the π-system of the benzene ring. This interaction generally shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and increases their intensity (a hyperchromic effect). libretexts.org For aniline, this results in a primary absorption band around 230 nm and a secondary, fine-structured band around 280 nm, compared to benzene's bands at 204 nm and 256 nm, respectively. libretexts.org

Conversely, the chloro (-Cl) and difluoromethyl (-CHF2) groups are electron-withdrawing groups. These groups are expected to cause a slight bathochromic shift of the primary absorption band. spcmc.ac.in When both electron-donating and electron-withdrawing groups are present on the same aromatic ring, their combined effect determines the final position and intensity of the absorption maxima. The interaction between the electron-donating amino group and the electron-withdrawing chloro and difluoromethyl groups can lead to intramolecular charge transfer character in the electronic transitions.

Theoretical studies on substituted anilines have shown that electron-acceptor groups lead to a decrease in the energy of the first optical transition, which corresponds to a shift to a longer wavelength. acs.org Therefore, the UV-Vis spectrum of this compound is predicted to show characteristic π→π* transitions of the substituted benzene ring, likely at wavelengths longer than those of unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted Absorption Region (λmax) | Notes |

|---|---|---|

| π→π (Primary)* | ~240-260 nm | Influenced by the opposing electronic effects of the -NH2, -Cl, and -CHF2 groups. |

Computational and Theoretical Chemistry Studies of 2 Chloro 3 Difluoromethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed picture of the electronic distribution and energy levels within the 2-chloro-3-(difluoromethyl)aniline molecule. These calculations are fundamental to understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations can determine its optimized geometry, charge distribution, and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. thaiscience.inforesearchgate.net

In substituted anilines, the nature and position of the substituents significantly influence the electronic properties. researchgate.net For instance, a DFT study on 4-chloro-2-(trifluoromethyl)aniline (B1214093) (4C2TFA), an isomer of the title compound, using the B3LYP functional with 6-311++G(d,p) basis sets, revealed that the HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule. nih.gov The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO of this compound compared to aniline (B41778) itself. The precise energy levels and the HOMO-LUMO gap would be sensitive to the ortho and meta positioning of the chloro and difluoromethyl groups, respectively, relative to the amino group.

The distribution of the HOMO and LUMO orbitals provides insight into the reactive sites of the molecule. For many substituted anilines, the HOMO is often localized on the aniline ring and the nitrogen atom of the amino group, while the LUMO is distributed over the aromatic ring and the electron-withdrawing substituents. researchgate.net This distribution suggests that the amino group and the phenyl ring are the primary sites for electrophilic attack, while the regions near the electron-withdrawing groups are more susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculation Level |

| Aniline | -5.12 | -0.15 | 4.97 | B3LYP/6-31G(d) |

| 4-Chloroaniline (B138754) | -5.35 | -0.42 | 4.93 | B3LYP/6-31G(d) |

| 4-Nitroaniline | -6.21 | -2.45 | 3.76 | B3LYP/6-311G(d,p) |

| 4-Chloro-2-(trifluoromethyl)aniline | -6.78 | -1.13 | 5.65 | B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and sourced from various computational studies on substituted anilines. The exact values for this compound would require specific calculations.

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for understanding molecular energetics. It approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While the HF method systematically overestimates energy barriers and does not account for electron correlation, it is often used for initial geometry optimizations and as a reference for more advanced calculations.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are employed to incorporate electron correlation and obtain more accurate energetic information. wikipedia.org These methods provide a more reliable description of reaction energies, activation barriers, and conformational energies. For substituted benzenes and anilines, these methods have been used to study properties like the inversion barrier of the amino group and the energetics of different conformers. nih.gov For this compound, these calculations could be used to determine the rotational barrier of the difluoromethyl group and the inversion barrier of the amino group, providing insights into its conformational flexibility and the relative stability of its different spatial arrangements.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. arxiv.orgscirp.orgscirp.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of electronic transitions. scirp.orgresearchgate.net

For this compound, TD-DFT calculations can predict its absorption spectrum and provide information about the orbitals involved in the electronic transitions. This is crucial for understanding its photophysical properties. Studies on similar molecules, such as halogenated anilines and trifluoromethyl-substituted aromatics, have shown that TD-DFT can accurately predict the shifts in absorption bands caused by substituents. researchgate.netnih.gov The electron-withdrawing chloro and difluoromethyl groups are expected to cause a shift in the absorption bands of this compound relative to unsubstituted aniline. TD-DFT calculations can quantify this shift and identify the transitions as either locally excited (LE) states within the phenyl ring or charge-transfer (CT) states involving the substituents. nih.gov

Analysis of Reactivity and Selectivity

Computational methods are invaluable for analyzing the reactivity and selectivity of this compound in various chemical reactions.

Theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies, which determine the reaction rates. nih.govunt.edu

For electrophilic aromatic substitution reactions of this compound, computational studies can predict the preferred site of attack. The amino group is a strong activating group and an ortho-, para-director, while the chloro and difluoromethyl groups are deactivating and meta-directing (with chlorine also having some ortho-, para-directing character due to its lone pairs). DFT calculations of the transition states for electrophilic attack at different positions on the ring can determine the most favorable reaction pathway. For example, a DFT study on the chlorination of aniline identified the transition states and intermediates, confirming that the ortho and para positions are kinetically favored. researchgate.nettsijournals.com A similar approach for this compound would elucidate the complex interplay of the directing effects of the three substituents.

Table 2: Representative Calculated Activation Barriers for Electrophilic Aromatic Substitution

| Reaction | Substituent Position | Calculated Activation Barrier (kcal/mol) | Method |

| Aniline Chlorination | ortho | 14.6 | CCSD(T) |

| Aniline Chlorination | para | 19.9 | CCSD(T) |

| Aniline Chlorination | meta | 2.2 (relative to a different intermediate) | CCSD(T) |

| Benzene (B151609) Amination on Ni(111) | - | ~25 | DFT-D3 |

Note: This table provides examples of calculated activation barriers from different studies to illustrate the application of computational chemistry in predicting reaction pathways. unt.edutsijournals.com The values are highly dependent on the reaction and the computational method used.

Computational chemistry can be used to investigate the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

The regioselectivity of nucleophilic addition or substitution reactions can be predicted by analyzing the distribution of charges and frontier orbitals. A theoretical study on the reaction of anilines with benzoquinone derivatives used DFT calculations of charges, Fukui functions, and energy barriers of transition states to explain the observed regioselectivity of the addition. nih.gov For this compound, such calculations could predict the outcome of its reactions with various electrophiles and nucleophiles.

In cases where new stereocenters are formed, computational methods can predict the stereochemical outcome. For example, the stereoselectivity of the proline-catalyzed Mannich reaction involving aniline was investigated by calculating the energies of the transition states leading to the different stereoisomers. acs.org This type of analysis could be applied to reactions of this compound to predict which stereoisomer would be preferentially formed.

Intermolecular and Intramolecular Interactions

The nature and strength of intermolecular and intramolecular interactions are fundamental to understanding the chemical and physical properties of a molecule. These interactions influence crystal packing, boiling point, solubility, and reactivity. For this compound, the key interactions are hydrogen bonding and halogen bonding, alongside hyperconjugative and stereoelectronic effects.

Hydrogen Bonding: The aniline moiety (-NH2) in this compound can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. Intramolecular hydrogen bonds could potentially form between the amino group's hydrogen and the adjacent chloro or difluoromethyl group's fluorine atoms. However, the geometry of the aniline would likely favor intermolecular hydrogen bonding in condensed phases. In such scenarios, the N-H group of one molecule would interact with the nitrogen or fluorine atoms of a neighboring molecule. The strength of these hydrogen bonds can be influenced by the electron-withdrawing nature of the chloro and difluoromethyl groups, which can increase the acidity of the N-H protons. nih.govarxiv.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The chlorine atom in this compound, being attached to an electron-withdrawing aromatic ring, can exhibit a region of positive electrostatic potential (a σ-hole) on the side opposite to the C-Cl bond. acs.orgacs.org This σ-hole can interact with electron-rich sites, such as the nitrogen or fluorine atoms of another molecule. The strength of this halogen bond is generally weaker than a hydrogen bond but can play a significant role in determining the solid-state structure of the compound. nih.gov Studies on other halogenated aromatic compounds have shown that the strength of the halogen bond can be tuned by the presence of other substituents on the ring. researchgate.net

A comparative analysis of potential intermolecular interactions is presented in Table 1.

| Interaction Type | Donor | Acceptor | Expected Relative Strength |

| Hydrogen Bond | N-H | N | Moderate to Strong |

| Hydrogen Bond | N-H | F | Weak to Moderate |

| Halogen Bond | C-Cl | N | Weak |

| Halogen Bond | C-Cl | F | Very Weak |

Table 1: Potential Intermolecular Interactions in this compound

Hyperconjugation involves the interaction of electrons in a sigma orbital with an adjacent empty or partially filled p-orbital or pi-orbital. In this compound, the difluoromethyl group (-CHF2) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly influences the electron density of the benzene ring.

Stereoelectronic effects are effects on molecular geometry, reactivity, or stability that arise from the spatial arrangement of orbitals. The orientation of the amino group and the difluoromethyl group relative to the benzene ring and each other will be governed by a combination of steric hindrance and electronic interactions. For instance, the alignment of the C-F bonds with the aromatic pi-system can lead to specific conformational preferences. Systematic studies on substituted ethanes and ethenes have shown that the acceptor ability of sigma bonds is influenced by both the electronegativity of the substituent and the energy of the sigma orbitals. nih.gov These principles would dictate the preferred rotational conformations of the difluoromethyl and amino groups in this compound.

Molecular Dynamics (MD) Simulations in Reaction Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.org While specific MD simulations for the synthesis of this compound are not documented in the literature, this technique could be invaluable for understanding its behavior in a reaction environment.

MD simulations can provide insights into:

Solvation Effects: How solvent molecules arrange around the this compound molecule and how this affects its reactivity.

Conformational Dynamics: The flexibility of the molecule and the accessible conformations of the difluoromethyl and amino groups in solution.

Reaction Pathways: By simulating the approach of a reactant, MD can help to visualize the steric and electronic factors that favor a particular reaction pathway. For example, in a nucleophilic substitution reaction, MD could illustrate the preferred angle of attack of the nucleophile.

General studies on aniline derivatives in binary mixtures have utilized MD simulations to understand hydrogen bonding networks and their influence on the macroscopic properties of the solution. researchgate.net A similar approach for this compound could elucidate its interactions with reactants and solvents during a chemical transformation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with a particular chemical attribute or property. These models, once validated, can be used to predict the properties of new or untested compounds.

For this compound, QSPR models could be developed to predict a range of its chemical attributes, such as:

Boiling point

Solubility

Partition coefficient (LogP)

Reactivity in specific reactions

The development of a QSPR model involves calculating a variety of molecular descriptors for a series of related aniline derivatives. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the correlation model. While no specific QSPR models for this compound have been published, the general methodology is widely applied in chemical and pharmaceutical research.

An example of descriptors that could be used in a QSPR model for substituted anilines is provided in Table 2.

| Descriptor Type | Example Descriptors for this compound |

| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randić Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges on Atoms |

Table 2: Potential Descriptors for QSPR Modeling of Substituted Anilines

Future Directions and Advanced Research Perspectives for 2 Chloro 3 Difluoromethyl Aniline

Development of Asymmetric Synthetic Routes

The synthesis of enantioenriched molecules is a cornerstone of modern medicinal chemistry. For derivatives of 2-chloro-3-(difluoromethyl)aniline, the development of asymmetric synthetic routes is crucial for accessing specific stereoisomers. Future research will likely focus on adapting and refining existing asymmetric methodologies to this particular scaffold.

One promising avenue is the use of transition metal catalysis. Nickel-catalyzed enantioconvergent cross-coupling reactions have proven effective for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group. nih.gov This strategy could be applied to create chiral amines from derivatives of this compound. The design of novel radical CF₂H synthons, which can be prepared from simple and stable starting materials, will be instrumental in this approach. nih.gov

Another area of exploration involves rhodium-catalyzed asymmetric cyclopropanation. nih.gov While traditionally used for creating cyclopropane (B1198618) rings, the principles of using chiral rhodium catalysts, such as Rh₂(S)-BTPCP)₄, to control stereoselectivity could be adapted for other transformations involving the aniline (B41778) or difluoromethyl moieties. nih.gov Furthermore, the development of organocatalysis, using chiral Brønsted acids or thioureas, presents a metal-free alternative for achieving high enantioselectivity in reactions such as the Strecker synthesis to produce α-(trifluoromethyl)-α-amino acids. researchgate.net

Future efforts will likely involve the design of chiral ligands and catalysts specifically tailored to the electronic and steric properties of this compound to achieve high yields and excellent enantioselectivity.

| Asymmetric Synthesis Strategy | Potential Application for this compound Derivatives | Key Features |

| Nickel-Catalyzed Cross-Coupling | Synthesis of chiral amines with difluoromethylated stereogenic centers. nih.gov | Mild reaction conditions, broad substrate scope, high enantioselectivity. nih.gov |

| Rhodium-Catalyzed Reactions | Asymmetric functionalization guided by chiral rhodium catalysts. nih.gov | High diastereo- and enantioselectivities are achievable. nih.gov |

| Organocatalysis | Enantioselective synthesis of amino acid derivatives. researchgate.net | Metal-free, utilizes chiral Brønsted acids or thioureas. researchgate.net |

Bioisosteric Replacements and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a powerful tool for optimizing molecular properties. The this compound scaffold contains several features amenable to bioisosteric modification, with a focus on the chemical, not biological, outcomes.

The difluoromethyl (CF₂H) group is a well-established bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. rsc.orgresearchgate.net A key property of the CF₂H group is its ability to act as a hydrogen bond donor, a characteristic that can be fine-tuned. rsc.org Future research will involve the synthesis of analogues where the CF₂H group in a target molecule is replaced by these other functional groups, or vice-versa, to systematically probe the impact on physicochemical properties like lipophilicity and metabolic stability. researchgate.netcambridgemedchemconsulting.com